molecular formula C11H14N2O2 B2576900 N-(oxan-3-yl)pyridine-2-carboxamide CAS No. 2097859-54-4

N-(oxan-3-yl)pyridine-2-carboxamide

Cat. No.: B2576900
CAS No.: 2097859-54-4
M. Wt: 206.245
InChI Key: DHZQSGWEYDBOLF-UHFFFAOYSA-N
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Description

N-(oxan-3-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of an oxan-3-yl group attached to the nitrogen atom of the pyridine-2-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-3-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with oxan-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of pyridine-2-carboxamide derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

N-(oxan-3-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(oxan-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

N-(oxan-3-yl)pyridine-2-carboxamide can be compared with other pyridine carboxamide derivatives:

    N-(pyridin-3-yl)pyridine-2-carboxamide: Similar structure but with a pyridin-3-yl group instead of an oxan-3-yl group.

    N-(pyridin-2-yl)pyridine-2-carboxamide: Similar structure but with a pyridin-2-yl group.

The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(oxan-3-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(10-5-1-2-6-12-10)13-9-4-3-7-15-8-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZQSGWEYDBOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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